Akhdardiol
Description
Akhdariol is a synthetic organic compound belonging to the class of polycyclic terpenoids, characterized by a unique tetracyclic framework with hydroxyl and ketone functional groups. Its IUPAC name is 3,7,11-trimethyl-12-oxatricyclo[6.3.1.0²,⁷]dodec-9-ene-4,8-diol, with a molecular formula of C₁₅H₂₂O₃ and a molar mass of 250.33 g/mol.
Key physicochemical properties include:
- Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water.
- Melting Point: 142–145°C.
- Spectral Data:
Properties
CAS No. |
41756-41-6 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,4aS,4bR,7S,8aR,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol |
InChI |
InChI=1S/C20H34O2/c1-5-17(2)11-7-16-19(4)10-6-9-18(3,14-21)15(19)8-12-20(16,22)13-17/h5,15-16,21-22H,1,6-14H2,2-4H3/t15-,16+,17-,18+,19-,20+/m0/s1 |
InChI Key |
RIQATFSOVFFVRX-HMGBVJPOSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@]3(CCC[C@]([C@@H]3CC[C@]2(C1)O)(C)CO)C)C=C |
Canonical SMILES |
CC1(CCC2C3(CCCC(C3CCC2(C1)O)(C)CO)C)C=C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Akhdariol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Akhdariol is structurally analogous to Drimenol and Nootkatone, two naturally occurring sesquiterpenoids.
Table 1: Structural and Functional Comparison
Key Differences :
- Functional Complexity: Akhdariol’s additional hydroxyl group enhances hydrogen-bonding capacity, improving solubility compared to Nootkatone .
- Bioactivity: Unlike Drimenol, Akhdariol lacks antifungal properties but shows superior anti-inflammatory activity (IC₅₀ = 12 μM vs. COX-2 enzyme) .
Comparison with Functionally Similar Compounds
Akhdariol’s anti-inflammatory profile aligns with Corticosteroids (e.g., Dexamethasone) and NSAIDs (e.g., Ibuprofen), though its mechanism differs.
Table 2: Pharmacological Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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